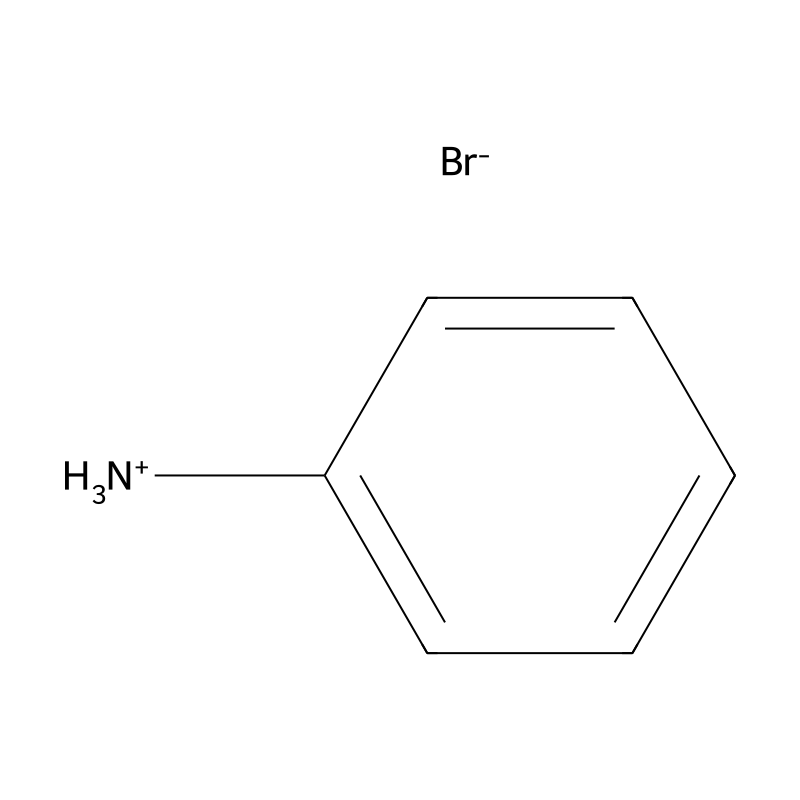

Aniline hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis:

Aniline hydrobromide is a versatile starting material for the synthesis of various organic compounds. It can be used to prepare substituted anilines, which are essential building blocks for pharmaceuticals, dyes, and other materials. For example, it can be reacted with sodium nitrite to produce diazonium salts, which are then used in azo coupling reactions to create azo dyes [].

Study of Acid-Base Equilibria:

Aniline hydrobromide can be used to study acid-base equilibria in aqueous solutions. It acts as a weak acid, donating a proton (H+) to water molecules. The extent of this dissociation can be measured by various techniques, such as conductivity measurements or pH meters, allowing researchers to understand the strength of the acid and its behavior in solutions [].

Investigation of Crystallization Processes:

Aniline hydrobromide can be used to investigate crystallization processes. It readily forms crystals from solutions, and the morphology and structure of these crystals can be studied using techniques like X-ray diffraction. This information helps researchers understand the factors influencing crystal formation and growth [].

Aniline hydrobromide is a chemical compound with the formula C₆H₈BrN, commonly referred to as anilinium bromide. It is a salt formed from the reaction of aniline, an aromatic amine, and hydrobromic acid. This compound appears as a white crystalline solid and is soluble in water. Aniline itself is colorless but can oxidize to form red-brown products over time, which may affect the purity and appearance of aniline hydrobromide .

Aniline hydrobromide itself doesn't have a well-defined mechanism of action in biological systems. However, the aniline moiety released upon hydrolysis can interact with various biomolecules through hydrogen bonding and π-π stacking. These interactions can influence protein function, enzyme activity, and cellular processes, depending on the specific context [].

- Electrophilic Substitution: Due to the electron-donating nature of the amino group, aniline hydrobromide can participate in electrophilic aromatic substitution reactions. For instance, it can react with bromine to yield dibromo or tribromo derivatives .

- Diazotization: Aniline hydrobromide can be converted into diazonium salts when treated with nitrous acid, facilitating further transformations into various functional groups through Sandmeyer reactions .

- Basicity: As a salt of aniline, it exhibits weak basicity. The basicity arises from the nitrogen atom's lone pair being partially delocalized into the aromatic ring, making it less basic than aliphatic amines .

Aniline hydrobromide can be synthesized through several methods:

- Direct Reaction: Mixing aniline with hydrobromic acid directly yields aniline hydrobromide.

- Neutralization: Aniline can be neutralized with a stoichiometric amount of hydrobromic acid in aqueous solution.

- Crystallization: The product can be purified by recrystallization from water or alcohol solutions to obtain high-purity crystals .

Studies on aniline hydrobromide's interactions reveal its potential toxicity and allergenic properties. It may cause skin sensitization and serious eye damage, necessitating careful handling in laboratory settings. Additionally, its reactivity with other chemicals can lead to hazardous byproducts if not managed properly .

Aniline hydrobromide shares similarities with several other compounds that contain an amine group attached to an aromatic ring. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Aniline | C₆H₅NH₂ | Base form of aniline hydrobromide; used in dye synthesis. |

| Benzylamine | C₆H₅CH₂NH₂ | Aliphatic amine; less toxic than aniline derivatives. |

| 4-Bromoaniline | C₆H₄BrNH₂ | Brominated derivative; used in electrophilic substitution reactions. |

| Anilinium Chloride | C₆H₅NH₃Cl | Similar salt form; used for similar applications but with chloride instead of bromide. |

| Phenylhydrazine | C₆H₅NH-NH₂ | Used in organic synthesis; less toxic than aniline derivatives. |

Uniqueness

Aniline hydrobromide is unique due to its specific bromide ion association, which influences its reactivity and solubility compared to other salts of aniline or similar compounds. Its role as a precursor for various synthetic pathways also distinguishes it within the broader category of aromatic amines.

UNII

Related CAS

GHS Hazard Statements

H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (97.44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];

H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard